molecular formula C13H21F3O2 B14002772 Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate

Cat. No.: B14002772
M. Wt: 266.30 g/mol
InChI Key: BWKXVJHMHBHAOC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate is an organic compound known for its unique chemical structure and properties. This compound features a tert-butyl group, a trifluoromethyl group, and a cyclohexyl ring, making it a subject of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C13H21F3O2

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 2-[4-(trifluoromethyl)cyclohexyl]acetate

InChI

InChI=1S/C13H21F3O2/c1-12(2,3)18-11(17)8-9-4-6-10(7-5-9)13(14,15)16/h9-10H,4-8H2,1-3H3

InChI Key

BWKXVJHMHBHAOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)C(F)(F)F

Origin of Product

United States

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